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Technical Support Center: Overcoming PsaA
Antibody Cross-Reactivity
Welcome to the technical support center for researchers, scientists, and drug development

professionals. This resource provides troubleshooting guides and frequently asked questions

(FAQs) to address challenges related to Pneumococcal Surface Adhesin A (PsaA) antibody

cross-reactivity with other streptococcal proteins.

Frequently Asked Questions (FAQs)
Q1: My anti-PsaA antibody is detecting multiple bands in
a Western blot of Streptococcus pneumoniae lysate.
What could be the cause?
A1: Multiple bands on a Western blot can arise from several factors. PsaA is a known

immunogenic surface protein, and observing non-specific bands is a common challenge.[1]

Potential causes include:

Protein Degradation: The target protein, PsaA, may have been degraded by proteases

during sample preparation, leading to lower molecular weight bands. Always use fresh

lysates and keep samples on ice with protease inhibitors.[2]
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High Antibody Concentration: Using too high a concentration of the primary or secondary

antibody can lead to non-specific binding.[2][3][4] Titrating your antibodies to find the optimal

concentration is crucial.

Post-Translational Modifications: PsaA or other proteins in the lysate may have various post-

translational modifications, causing them to migrate differently on the gel.

Cross-Reactivity: The antibody may be cross-reacting with other homologous streptococcal

proteins that share similar epitopes. This is particularly common with polyclonal antibodies.

[2]

Q2: Which other streptococcal species or proteins are
known to cross-react with anti-PsaA antibodies?
A2: The psaA gene is highly conserved across different S. pneumoniae serotypes.[5][6]

Furthermore, homologous proteins are found in other viridans group streptococci. Studies have

confirmed the presence of the psaA gene in species such as Streptococcus mitis,

Streptococcus oralis, and Streptococcus anginosus, with high sequence identity to the S.

pneumoniae psaA gene.[5][7] This genetic similarity can lead to antibody-mediated cross-

reactivity.[8] For example, proteins like ScaA from S. gordonii and SsaB from S. sanguinis

share sequence homology with PsaA.[5]

Q3: What is the first step I should take to troubleshoot
non-specific binding?
A3: The first and most critical step is to optimize your experimental conditions. This often

resolves issues without needing to modify the antibody itself.

Optimize Antibody Concentration: Perform a titration experiment to determine the lowest

concentration of your primary and secondary antibodies that still provides a strong, specific

signal.[9]

Improve Blocking: Ensure the blocking step is sufficient. Increase the blocking time or try a

different blocking agent (e.g., switching from non-fat milk to bovine serum albumin (BSA) or

vice versa).[4][9]
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Increase Washing: Extend the duration and number of washing steps after antibody

incubation to remove unbound and weakly bound antibodies.[2][9]

Q4: If optimizing my protocol doesn't work, how can I
improve the specificity of my polyclonal anti-PsaA
antibody?
A4: If protocol optimization fails, you can "clean up" your polyclonal antiserum using a

technique called pre-adsorption (or cross-adsorption). This process removes antibodies that

bind to common or homologous proteins present in closely related species. The goal is to

incubate the antibody solution with a lysate of bacteria that do not express the target protein

but are likely to contain the cross-reactive proteins.[10] For PsaA, this would typically involve

using a lysate from a PsaA-knockout (ΔpsaA) strain of S. pneumoniae or a lysate from a

related species known to cause cross-reactivity, like S. mitis.[8]

Q5: When should I consider using a monoclonal
antibody instead of a polyclonal antibody?
A5: A monoclonal antibody may be the best solution when high specificity is required and

cross-reactivity issues with polyclonal antibodies cannot be resolved.

Polyclonal Antibodies recognize multiple epitopes on a single antigen, which can increase

the chances of cross-reacting with structurally similar proteins.[2][11]

Monoclonal Antibodies are designed to recognize a single, specific epitope.[12][13][14] This

inherent specificity significantly reduces the likelihood of cross-reactivity, provided the

chosen epitope is unique to PsaA.

Troubleshooting Guides & Experimental Protocols
Guide 1: Western Blot Optimization for PsaA Detection
This guide provides a systematic approach to reducing non-specific bands and background

noise in Western blots.
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Problem Potential Cause Recommended Solution

High Background Incomplete blocking

Increase blocking time to 2

hours at room temperature or

overnight at 4°C. Increase

blocker concentration (e.g., 5%

non-fat milk or BSA). Consider

using a commercial blocking

buffer.[4]

Antibody concentration too

high

Titrate primary antibody (e.g.,

test dilutions from 1:1000 to

1:10,000). Titrate secondary

antibody.[9]

Insufficient washing

Increase the number of

washes (e.g., 4-5 times) and

the duration of each wash (5-

10 minutes). Increase the

detergent (Tween-20)

concentration in the wash

buffer to 0.1%.[2]

Multiple Non-Specific Bands
Cross-reactive primary

antibody

Perform a pre-adsorption

experiment (See Protocol 1).

Switch to a validated

monoclonal antibody.

Protein degradation

Prepare fresh lysates

immediately before use.

Always add a protease

inhibitor cocktail to your lysis

buffer and keep samples on

ice.[2]

Too much protein loaded

Reduce the total amount of

protein loaded per lane on the

gel. Try loading 10-20 µg of

total lysate.[2]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://azurebiosystems.com/blog/western-blot-troubleshooting-what-to-do-about-non-specific-bands/
https://www.biossusa.com/blogs/news/5-tips-for-reducing-non-specific-signal-on-western-blots
https://www.arp1.com/blog/post/western-blot-troubleshooting-non-specific-bands.html
https://www.arp1.com/blog/post/western-blot-troubleshooting-non-specific-bands.html
https://www.arp1.com/blog/post/western-blot-troubleshooting-non-specific-bands.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1176719?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 1: Pre-adsorption of Polyclonal Anti-PsaA
Serum
This protocol describes how to remove cross-reactive antibodies from a polyclonal serum using

a bacterial lysate that lacks PsaA but contains the cross-reacting antigens.

Materials:

Polyclonal anti-PsaA serum

Bacterial cell pellet of a ΔpsaA S. pneumoniae strain or a related species (e.g., S. mitis). A

high cell density is recommended.[10]

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

Microcentrifuge and tubes

Rotator or rocker

Methodology:

Prepare Adsorbing Lysate:

Resuspend the bacterial cell pellet in lysis buffer.

Lyse the cells completely using a suitable method (e.g., sonication or bead beating).

Centrifuge the lysate at high speed (e.g., >12,000 x g) for 15 minutes at 4°C to pellet cell

debris.

Transfer the supernatant (the adsorbing lysate) to a new tube. Determine the protein

concentration.

Antibody Adsorption:

Dilute the polyclonal anti-PsaA serum in your standard antibody dilution buffer.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.med.upenn.edu/markslab/assets/user-content/documents/Adsorption%20of%20polyclonal%20Abs.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1176719?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add a substantial amount of the adsorbing lysate to the diluted antibody solution. A

common starting point is to use a 2-5 fold excess by weight of blocking protein to antibody.

[15]

Incubate the mixture for 1-2 hours at 4°C on a rotator.[10]

Remove Cross-Reactive Complexes:

Centrifuge the mixture at maximum speed for 15-20 minutes at 4°C to pellet the antibody-

antigen complexes.[16][17]

Collect and Use Adsorbed Antibody:

Carefully collect the supernatant. This is your pre-adsorbed antibody solution.

Use this solution immediately for your Western blot or other immunoassay, following your

standard protocol.

Protocol 2: ELISA for Specificity Testing
An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the specificity of

your antibody by comparing its binding to PsaA versus other streptococcal proteins.

Materials:

Purified PsaA protein

Purified homologous protein (e.g., from S. mitis) or whole-cell lysates

96-well microtiter plates[18]

Coating buffer (e.g., 50 mM sodium bicarbonate, pH 9.6)[18]

Blocking buffer (e.g., 3% BSA in PBS)

Wash buffer (e.g., PBS with 0.05% Tween-20)

Primary antibody (anti-PsaA)
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Enzyme-conjugated secondary antibody (e.g., anti-IgG-HRP)

Substrate solution (e.g., TMB or pNPP)[18][19]

Stop solution

Microplate reader

Methodology:

Antigen Coating:

Coat separate wells of a 96-well plate with purified PsaA and the cross-reacting

protein/lysate. Dilute antigens to 1-5 µg/mL in coating buffer and add 100 µL per well.[18]

Incubate overnight at 4°C.

Blocking:

Wash the plate 3 times with wash buffer.

Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.

Primary Antibody Incubation:

Wash the plate 3 times.

Prepare serial dilutions of your anti-PsaA antibody (both pre- and post-adsorption, if

applicable) in blocking buffer.

Add 100 µL of each dilution to the appropriate wells and incubate for 1-2 hours at room

temperature.

Secondary Antibody Incubation:

Wash the plate 3 times.

Add 100 µL of diluted enzyme-conjugated secondary antibody to each well and incubate

for 1 hour at room temperature.
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Detection:

Wash the plate 5 times.

Add 100 µL of substrate solution and allow color to develop.

Add 100 µL of stop solution and read the absorbance at the appropriate wavelength.

Quantitative Data Summary
The results from an ELISA specificity test can be summarized to compare antibody reactivity.

The following table provides an example of how to present such data.

Antigen Coated on

Plate
Antibody Used

Example OD 450nm

Reading (at 1:2000

dilution)

Interpretation

Purified PsaA (S.

pneumoniae)

Unadsorbed

Polyclonal Anti-PsaA
1.85

Strong binding to the

target antigen.

S. mitis Lysate
Unadsorbed

Polyclonal Anti-PsaA
0.95

Significant cross-

reactivity with

homologous proteins.

Purified PsaA (S.

pneumoniae)

Adsorbed Polyclonal

Anti-PsaA
1.70

Strong binding to the

target antigen is

retained.

S. mitis Lysate
Adsorbed Polyclonal

Anti-PsaA
0.15

Cross-reactivity is

significantly reduced.

Purified PsaA (S.

pneumoniae)
Monoclonal Anti-PsaA 2.10

Very strong and

specific binding to the

target.

S. mitis Lysate Monoclonal Anti-PsaA 0.08
Negligible cross-

reactivity.
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Phase 1: Protocol Optimization

Phase 2: Antibody Validation

Problem:
Multiple Bands or
High Background

Optimize Antibody
Concentration

Improve Blocking Step

Increase Washes

Problem Resolved?

Pre-adsorb Polyclonal Ab
(See Protocol 1) Specificity Achieved?Switch to Monoclonal Ab

Result:
Clean, Specific Signal

No

Yes

No

Yes
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Start:
Polyclonal Antiserum
(contains specific and

cross-reactive Abs)

Incubate Antiserum
with Lysate

Prepare Lysate from
Antigen-Negative Cells

(e.g., ΔpsaA strain)

Centrifuge to Pellet
Immune Complexes

(Cross-reactive Abs +
Antigens)

Collect Supernatant

Result:
Pre-adsorbed Antiserum

(Enriched for Specific Abs)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b1176719?utm_src=pdf-body-img
https://www.benchchem.com/product/b1176719?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1176719?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Identification of the Targets of Cross-Reactive Antibodies Induced by Streptococcus
pneumoniae Colonization - PMC [pmc.ncbi.nlm.nih.gov]

2. arp1.com [arp1.com]

3. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]

4. azurebiosystems.com [azurebiosystems.com]

5. Identification of the psaA Gene, Coding for Pneumococcal Surface Adhesin A, in Viridans
Group Streptococci other than Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

6. Confirmation of psaA in All 90 Serotypes of Streptococcus pneumoniae by PCR and
Potential of This Assay for Identification and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

7. Identification of the psaA gene, coding for pneumococcal surface adhesin A, in viridans
group streptococci other than Streptococcus pneumoniae - PubMed
[pubmed.ncbi.nlm.nih.gov]

8. Antibodies Reactive to Commensal Streptococcus mitis Show Cross-Reactivity With
Virulent Streptococcus pneumoniae Serotypes - PMC [pmc.ncbi.nlm.nih.gov]

9. biossusa.com [biossusa.com]

10. med.upenn.edu [med.upenn.edu]

11. Effect of polyclonal and monoclonal antibodies on surface properties of Streptococcus
sobrinus - PMC [pmc.ncbi.nlm.nih.gov]

12. Generation and characterization of monoclonal antibodies against prostate-specific
antigen - PubMed [pubmed.ncbi.nlm.nih.gov]

13. Production and Characterization of Monoclonal Antibodies against Human Prostate
Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]

14. Generation and characterization of a protective monoclonal antibody to Pseudomonas
aeruginosa PcrV - PubMed [pubmed.ncbi.nlm.nih.gov]

15. sysy.com [sysy.com]

16. Antigen Blocking Protocol for IHC/ICC and WB Atlas Antibodies [atlasantibodies.com]

17. Prestige Antigens™—Blocking Protocol [sigmaaldrich.com]

18. ELISA Protocol | Rockland [rockland.com]

19. vaccine.uab.edu [vaccine.uab.edu]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2863509/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2863509/
https://www.arp1.com/blog/post/western-blot-troubleshooting-non-specific-bands.html
https://www.bio-techne.com/resources/protocols-troubleshooting/western-blotting-troubleshooting
https://azurebiosystems.com/blog/western-blot-troubleshooting-what-to-do-about-non-specific-bands/
https://pmc.ncbi.nlm.nih.gov/articles/PMC96167/
https://pmc.ncbi.nlm.nih.gov/articles/PMC96167/
https://pmc.ncbi.nlm.nih.gov/articles/PMC88744/
https://pmc.ncbi.nlm.nih.gov/articles/PMC88744/
https://pubmed.ncbi.nlm.nih.gov/11527799/
https://pubmed.ncbi.nlm.nih.gov/11527799/
https://pubmed.ncbi.nlm.nih.gov/11527799/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5911667/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5911667/
https://www.biossusa.com/blogs/news/5-tips-for-reducing-non-specific-signal-on-western-blots
https://www.med.upenn.edu/markslab/assets/user-content/documents/Adsorption%20of%20polyclonal%20Abs.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC173212/
https://pmc.ncbi.nlm.nih.gov/articles/PMC173212/
https://pubmed.ncbi.nlm.nih.gov/19249990/
https://pubmed.ncbi.nlm.nih.gov/19249990/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4388886/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4388886/
https://pubmed.ncbi.nlm.nih.gov/12089663/
https://pubmed.ncbi.nlm.nih.gov/12089663/
https://www.sysy.com/protocols/protocol-preadsorption
https://www.atlasantibodies.com/knowledge-hub/protocols-for-antibody-applications/antigen-blocking-protocol-for-ihcicc-and-wb/
https://www.sigmaaldrich.com/AT/de/technical-documents/protocol/protein-biology/immunohistochemistry/prestige-antigens-blocking-protocol
https://www.rockland.com/resources/elisa-protocol/
https://www.vaccine.uab.edu/uploads/mdocs/ELISAProtocol(007sp).pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1176719?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Overcoming PsaA antibody cross-reactivity with other
streptococcal proteins]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1176719#overcoming-psaa-antibody-cross-reactivity-
with-other-streptococcal-proteins]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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